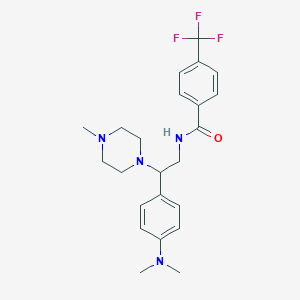![molecular formula C56H40Cl16N4O16Rh2 B2652574 Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct CAS No. 515876-71-8](/img/structure/B2652574.png)
Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct is a chemical compound with the molecular formula C56H40Cl16N4O16Rh2·C8H16O4 and a molecular weight of 1,974.17 . It is a green to dark green powder or crystal .
Physical And Chemical Properties Analysis
This compound is a solid at 20°C . Its purity, as determined by HPLC, is greater than 95.0% . The specific rotation [a]20/D is between +320 to +360 degrees (C=0.05, Benzene) .Applications De Recherche Scientifique
Catalytic Applications
Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct has been effectively used in various catalytic processes. It acts as a catalyst for enantioselective tandem carbonyl ylide formation-cycloaddition reactions, providing cycloadducts with high yields and enantioselectivities up to 99% ee and perfect exo diastereoselectivity for styrenes (Shimada et al., 2008). Another significant application is in the enantioselective amidation of benzylic C–H bonds, where it has shown enantioselectivity up to 84% ee, the highest for dirhodium(II) complex-catalyzed C–H amidations (Yamawaki et al., 2002).
Advancements in Organic Synthesis
This compound has also contributed to advancements in organic synthesis. It serves as an efficient catalyst for enantioselective aminations of silyl enol ethers, facilitating the asymmetric formal synthesis of (-)-metazocine (Anada et al., 2007). Furthermore, it has been used in the enantioselective construction of a 2,8-dioxabicyclo[3.2.1]octane ring system, instrumental in synthesizing the core structure of zaragozic acids with up to 93% ee (Shimada et al., 2009).
Polymer-Supported Applications
Innovatively, this compound has been immobilized in polymer-supported forms for catalytic applications. A polymer-supported chiral fluorinated dirhodium(II) complex, incorporating this compound, catalyzed the amination of silyl enol ethers to provide α-amino ketones with high yields and enantioselectivity, demonstrating its recyclability and durability in catalytic processes (Oohara et al., 2012).
Insights into Electronic Structures
The compound has also facilitated understanding of electronic structures in molecules significant for catalysis. Studies on dirhodium complexes, like this compound, have provided new insights into the electronic spectra and transitions relevant to catalytic processes, enhancing our understanding of molecular reactivity and interactions (Cotton et al., 2002).
Practical Synthesis Techniques
Efficient and reliable procedures for preparing dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], a catalyst for a range of enantioselective carbene transformations, highlight the practical aspects of synthesizing and utilizing this compound in research (Tsutsui et al., 2005).
Propriétés
IUPAC Name |
3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C14H11Cl4NO4.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;;/h4*10H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPFDGCIUABLIB-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H40Cl16N4O16Rh2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1798.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


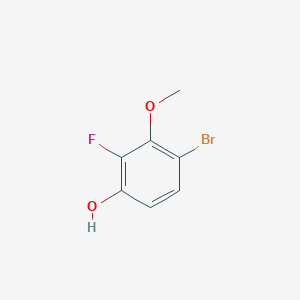
![2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2652498.png)
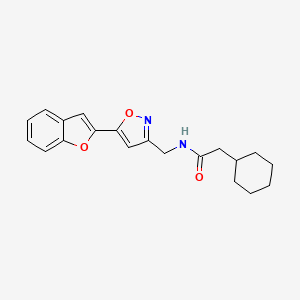

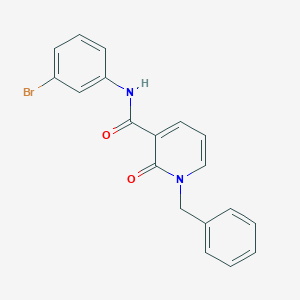
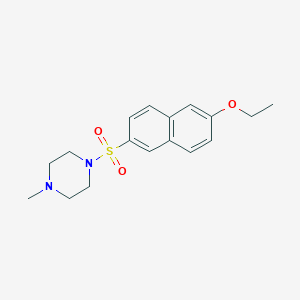
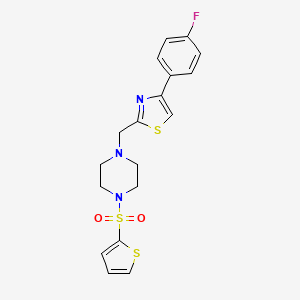
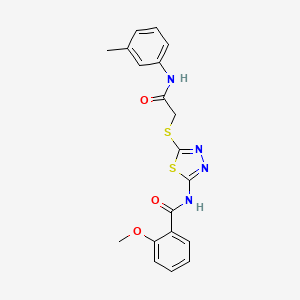
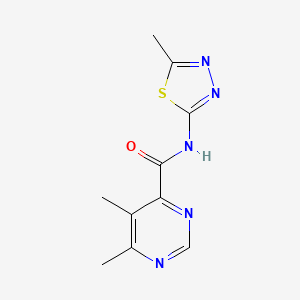

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2652510.png)
![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2652513.png)
